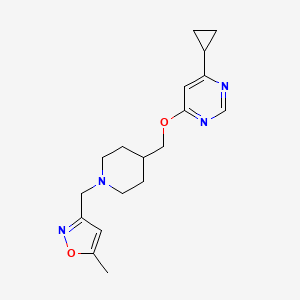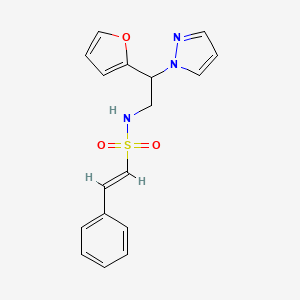![molecular formula C16H22N2O3S B2954225 N-[(4-Tert-butylphenyl)-cyanomethyl]-2-methylsulfonylpropanamide CAS No. 1385379-39-4](/img/structure/B2954225.png)
N-[(4-Tert-butylphenyl)-cyanomethyl]-2-methylsulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a tert-butylphenyl group, a cyanomethyl group, and a methylsulfonylpropanamide group. The tert-butylphenyl group is a common motif in organic chemistry and is known for its bulky nature and ability to resist oxidation . The cyanomethyl group contains a nitrile, which is a functional group known for its reactivity. The methylsulfonylpropanamide group contains a sulfonyl group attached to a propanamide, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without specific information or an existing study on this compound, it’s challenging to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The tert-butylphenyl group is relatively inert but can participate in certain reactions under specific conditions . The cyanomethyl group is more reactive and can undergo various transformations, including hydrolysis, reduction, and addition reactions . The methylsulfonylpropanamide group can also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the tert-butylphenyl group could potentially increase the compound’s hydrophobicity . The cyanomethyl group could contribute to the compound’s reactivity .Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants, like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used in various industries to retard oxidative reactions and extend product shelf life. These compounds, similar in structure to N-[(4-Tert-butylphenyl)-cyanomethyl]-2-methylsulfonylpropanamide, have been the subject of studies regarding their environmental occurrence, human exposure, and toxicity. Research indicates that some of these antioxidants may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future studies are encouraged to investigate novel synthetic antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Natural Sources and Bioactivities
The bioactivities and natural sources of compounds like 2,4-Di-Tert-Butylphenol and its analogs have been extensively reviewed. These compounds, which share structural features with N-[(4-Tert-butylphenyl)-cyanomethyl]-2-methylsulfonylpropanamide, are known for their potent toxicity against various organisms, despite being produced as secondary metabolites by those same organisms. The review suggests that the primary function of such compounds might be endocidal regulation within the producing organisms (Zhao et al., 2020).
Environmental Fate of Fuel Oxygenates
The environmental fate of fuel oxygenates such as methyl tert-butyl ether (MTBE) and its degradation products, including tert-butyl alcohol (TBA), is crucial due to their widespread use and potential environmental impact. Studies have shown that these compounds can be biodegraded under various redox conditions, although the degradation pathways and rates vary significantly with site-specific conditions. This research area could be relevant for understanding the environmental behavior and degradation potential of N-[(4-Tert-butylphenyl)-cyanomethyl]-2-methylsulfonylpropanamide, given its structural similarities with such oxygenates (Schmidt et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]-2-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-11(22(5,20)21)15(19)18-14(10-17)12-6-8-13(9-7-12)16(2,3)4/h6-9,11,14H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFNOBMSWKULOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1=CC=C(C=C1)C(C)(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


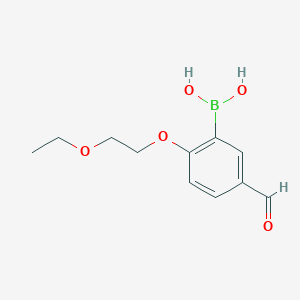
![(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)](/img/structure/B2954145.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2954146.png)
![1-(4-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2954147.png)

![3-(3,4-Dimethylphenyl)-8-(2-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2954149.png)
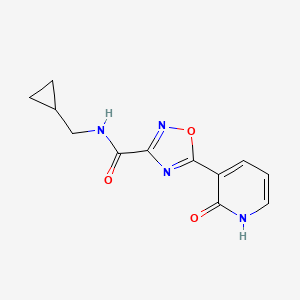
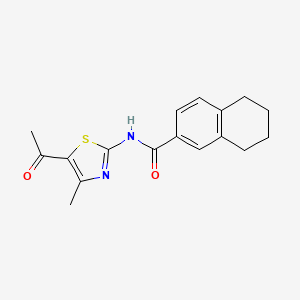
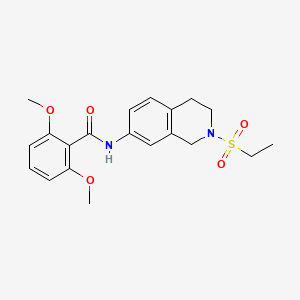

![(4-Chloro-2-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2954159.png)
